2-Formyl Trimipramine-d3 2-Formyl Trimipramine-d3 Used in the preparation of a labeled Trimipramine metabolite.

Brand Name: Vulcanchem
CAS No.: 1794938-94-5
VCID: VC0129404
InChI: InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3
SMILES: CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C
Molecular Formula: C21H26N2O
Molecular Weight: 325.47

2-Formyl Trimipramine-d3

CAS No.: 1794938-94-5

Cat. No.: VC0129404

Molecular Formula: C21H26N2O

Molecular Weight: 325.47

* For research use only. Not for human or veterinary use.

2-Formyl Trimipramine-d3 - 1794938-94-5

Specification

CAS No. 1794938-94-5
Molecular Formula C21H26N2O
Molecular Weight 325.47
IUPAC Name 11-[2-methyl-3-[methyl(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
Standard InChI InChI=1S/C21H26N2O/c1-16(13-22(2)3)14-23-20-7-5-4-6-18(20)9-10-19-12-17(15-24)8-11-21(19)23/h4-8,11-12,15-16H,9-10,13-14H2,1-3H3/i2D3
Standard InChI Key YYRCDLPADGLYAJ-BMSJAHLVSA-N
SMILES CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C

Introduction

Chemical Properties and Structure

Molecular Identity and Composition

2-Formyl Trimipramine-d3 is identified by the Chemical Abstracts Service (CAS) number 1794938-94-5 . The compound has a molecular formula of C21H23D3N2O, which indicates the presence of 21 carbon atoms, 23 hydrogen atoms, 3 deuterium atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 325.46 g/mol, reflecting its complex structure and the presence of deuterium atoms, which are heavier than ordinary hydrogen . The molecular structure features a dibenzazepine scaffold characteristic of tricyclic antidepressants, with a formyl group (aldehyde) specifically positioned at the 2-position of the aromatic ring system.

The systematic chemical name for 2-Formyl Trimipramine-d3 is 5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3, which describes its structural components in detail . For computational and database purposes, the compound can be represented by structural identifiers such as its InChI key (YYRCDLPADGLYAJ-BMSJAHLVSA-N) and SMILES notation (CC(CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CN(C)C) . These standardized notations allow for the precise digital representation of the compound's structure and facilitate its identification in chemical databases and literature. The unique combination of the formyl modification and deuterium labeling distinguishes this compound from related tricyclic antidepressant derivatives.

Table 1: Chemical Identity and Properties of 2-Formyl Trimipramine-d3

PropertyValueSource
CAS Number1794938-94-5
Molecular FormulaC21H23D3N2O
Molecular Weight325.46 g/mol
Chemical Name5-[3-(Dimethylamino)-2-methylpropyl]-10,11-dihydro-5H-dibenz[b,f]azepine-2-carboxaldehyde-d3
AppearanceLight Brown Oil
SolubilityChloroform, Dichloromethane
InChI KeyYYRCDLPADGLYAJ-BMSJAHLVSA-N

Synthesis and Preparation

Quality Control and Characterization

Ensuring the purity and structural integrity of synthesized 2-Formyl Trimipramine-d3 is critical for its application as an analytical standard. Commercial preparations of this compound typically specify a minimum purity of ≥90%, which is verified through analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) . These chromatographic methods can separate the target compound from potential impurities and provide quantitative data on the compound's purity. The isotopic purity—the percentage of molecules containing the expected number of deuterium atoms at the designated positions—is an additional important parameter that would typically be assessed using mass spectrometry.

Structural confirmation of 2-Formyl Trimipramine-d3 would involve various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy would provide information about the compound's structure, including confirmation of the formyl group's presence and position. The presence of deuterium atoms would be evident from the absence of corresponding signals in the 1H NMR spectrum and the appearance of characteristic signals in the 2H (deuterium) NMR spectrum. Mass spectrometry would verify the molecular weight and fragmentation pattern, confirming both the basic structure and the incorporation of deuterium atoms. Infrared spectroscopy could further confirm the presence of the aldehyde functional group through its characteristic carbonyl absorption band. These comprehensive analytical data ensure the compound's identity and quality for its intended applications.

Applications and Uses

Analytical Applications

Related Compounds

Parent Compound and Derivatives

Trimipramine, the parent compound of 2-Formyl Trimipramine-d3, is a tricyclic antidepressant used clinically in the treatment of major depressive disorder and related conditions. According to the PubChem database, Trimipramine maleate (the salt form commonly used in pharmaceutical preparations) has the CAS number 521-78-8 and the molecular formula C24H30N2O4 . The structural backbone of Trimipramine is a 10,11-dihydro-5H-dibenz[b,f]azepine system, with a 3-(dimethylamino)-2-methylpropyl group attached to the nitrogen at position 5. This structural arrangement is characteristic of tricyclic antidepressants and is responsible for their interaction with various neurotransmitter systems in the brain, including serotonin and norepinephrine transporters.

Several related deuterium-labeled derivatives of Trimipramine appear in the search results, indicating a family of specialized analytical standards used in research and pharmaceutical analysis. These include Trimipramine-D3 Maleate (CAS: 1185245-93-5), which is another deuterated derivative that lacks the formyl modification present in 2-Formyl Trimipramine-d3 . The search results also mention related compounds such as Nortrimipramine 13CD3, which is likely a demethylated metabolite of Trimipramine with carbon-13 labeled methyl groups . These various labeled compounds serve different analytical purposes, providing standards for different metabolites or transformation products of Trimipramine that might be found in biological samples. The availability of such a range of labeled standards reflects the complexity of drug metabolism and the need for precise analytical tools to study these processes.

Table 2: Related Trimipramine Derivatives and Their Relationship to 2-Formyl Trimipramine-d3

CompoundCAS NumberDescriptionRelationship to 2-Formyl Trimipramine-d3
Trimipramine Maleate521-78-8Parent compound (maleate salt)Parent drug without formyl group or deuteration
Trimipramine-D3 Maleate1185245-93-5Deuterated parent compoundSame deuterium labeling pattern but lacks formyl group
Nortrimipramine 13CD3Not specifiedDemethylated metabolite with 13C-labeled methyl groupsRelated metabolite with different isotopic labeling approach

Broader Class Relationships

Current Research and Applications

Analytical Method Development

Current research involving 2-Formyl Trimipramine-d3 likely focuses on the development and validation of analytical methods for the detection and quantification of Trimipramine and its metabolites in various matrices. Modern analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), provide the sensitivity and specificity required for accurate quantification of drugs and metabolites at low concentrations in complex biological samples. Internal standards like 2-Formyl Trimipramine-d3 are essential components of these methods, enabling corrections for variations in sample preparation efficiency, matrix effects, and instrumental response. The development of robust analytical methods supports various applications, including therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

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